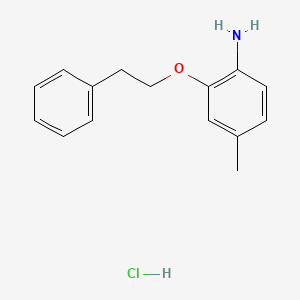![molecular formula C17H20ClNO2 B1391279 3-Chloro-4-methoxy-N-[2-(3-methylphenoxy)propyl]-aniline CAS No. 1040685-61-7](/img/structure/B1391279.png)
3-Chloro-4-methoxy-N-[2-(3-methylphenoxy)propyl]-aniline
Vue d'ensemble
Description
Applications De Recherche Scientifique
1. Application in Kinase Inhibition
3-Chloro-4-methoxy-N-[2-(3-methylphenoxy)propyl]-aniline and its analogs have been found to be potent inhibitors of Src kinase activity. Optimization of the C-4 anilino group of the compound led to derivatives that showed significant inhibition of both Src kinase activity and Src-mediated cell proliferation. These derivatives are potent Src inhibitors and their modification has led to compounds with improved plasma levels and effective tumor growth inhibition in xenograft models (Boschelli et al., 2001).
2. Role in Synthesis of Novel Compounds
The compound has been utilized as a precursor in the synthesis of various novel compounds. For example, its reaction with perfluoro-vinyl-perfluoro-methyl ether led to the creation of new compounds with potential applications in various fields. This synthesis approach is noted for its high yield, good quality of the product, and minimal environmental pollution (Wen Zi-qiang, 2007).
3. Involvement in Schiff Base Synthesis
The compound is a key component in the synthesis of Schiff bases. These bases are synthesized from 2-hydroxy-3-methoxybenzaldehyde and different para substituted anilines. They are stabilized by various substituents in the aniline fragment and are analyzed using various spectroscopic techniques. Their synthesis plays a crucial role in understanding the stabilization and bonding involved in heteronuclear six-membered rings (Yeap et al., 2003).
4. Antibacterial and Antifungal Applications
The compound and its derivatives have been tested for antimicrobial activities. New compounds prepared from the chemical were subjected to antimicrobial activity evaluation, and their structures were characterized by various methods. The results of these studies demonstrate the potential antibacterial and antifungal applications of these compounds (Habib et al., 2013).
Propriétés
IUPAC Name |
3-chloro-4-methoxy-N-[2-(3-methylphenoxy)propyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2/c1-12-5-4-6-15(9-12)21-13(2)11-19-14-7-8-17(20-3)16(18)10-14/h4-10,13,19H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEBPSDMMSGGRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)CNC2=CC(=C(C=C2)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-methoxy-N-[2-(3-methylphenoxy)propyl]-aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



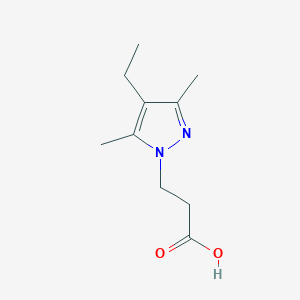
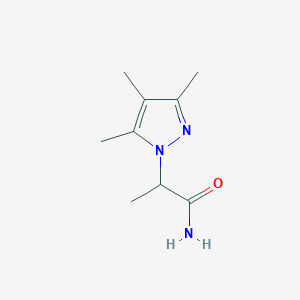
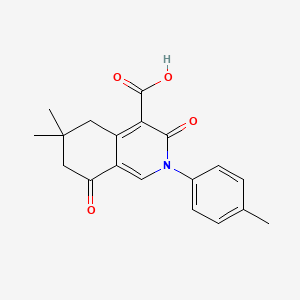
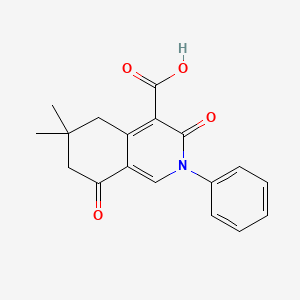
![Tert-butyl 2-(4-tert-butylphenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1391204.png)
![N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide](/img/structure/B1391206.png)
![Tert-butyl 2-(4-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1391207.png)
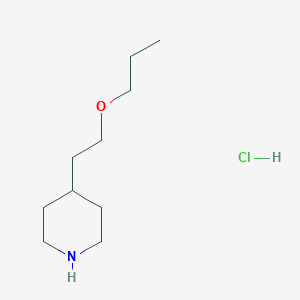
![2-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine hydrochloride](/img/structure/B1391209.png)
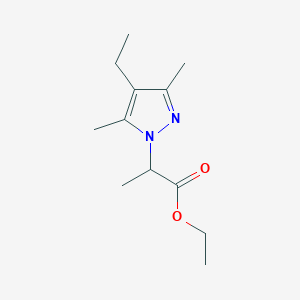
![1-(4-Fluorophenoxy)-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B1391215.png)
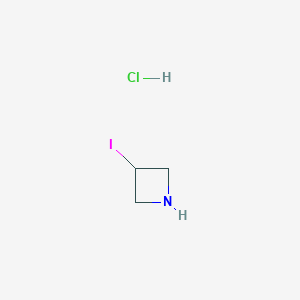
![(4-Fluoro-3'-methoxy[1,1'-biphenyl]-3-yl)-methanamine hydrochloride](/img/structure/B1391218.png)
